Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

Solid-form screening BCS Class II solubility enhancement Pharmaceutical salt selection

Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate (CAS 1355016-69-1) is a 1:1 piperidinium salt of fenofibric acid (FFA), the active metabolite of the fibrate-class prodrug fenofibrate. Fenofibric acid itself is a BCS Class II drug with poor aqueous solubility (5.1 mg/L) and high permeability (log P = 3.97), yielding ~81% absolute oral bioavailability versus ~69% for the parent prodrug fenofibrate.

Molecular Formula C22H25ClNO4-
Molecular Weight 402.9 g/mol
Cat. No. B12280016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
Molecular FormulaC22H25ClNO4-
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C1CCNCC1
InChIInChI=1S/C17H15ClO4.C5H11N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-2-4-6-5-3-1/h3-10H,1-2H3,(H,20,21);6H,1-5H2/p-1
InChIKeyZOUVEFSEYVSKJM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate (Fenofibric Acid Piperidine Salt) – Procurement-Relevant Profile for Lipid-Lowering API & Solid-Form Screening


Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate (CAS 1355016-69-1) is a 1:1 piperidinium salt of fenofibric acid (FFA), the active metabolite of the fibrate-class prodrug fenofibrate. Fenofibric acid itself is a BCS Class II drug with poor aqueous solubility (5.1 mg/L) and high permeability (log P = 3.97), yielding ~81% absolute oral bioavailability versus ~69% for the parent prodrug fenofibrate [1]. The piperidinium counterion (PPD salt) was rationally screened alongside a piperazine congener (PPZ salt) to engineer altered solubility, dissolution, and moisture-resistance profiles relative to both the free acid form and the commercial choline fenofibrate salt (CHO-FAB) [1]. This compound is therefore positioned as a non-hygroscopic, solubility-enhanced fenofibric acid salt for solid-dosage-form development where choline salt hygroscopicity or excessive solubility are limiting factors.

Why Fenofibric Acid Salts Are Not Interchangeable – Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate in Context


Fenofibric acid salts are not functional equivalents. The commercial choline fenofibrate (CHO-FAB) offers high aqueous solubility but is notoriously hygroscopic—powdered choline salt transforms into a paste-like consistency within a very short time, severely challenging industrial formulation and storage [1]. The free acid (FFA) avoids hygroscopicity but suffers from poor aqueous solubility (5.1 mg/L) that limits dissolution-rate-limited absorption, while the prodrug fenofibrate requires micronization or nanoparticle engineering to achieve adequate bioavailability [1][2]. The piperidinium salt (PPD) was explicitly designed to occupy a differentiated position: enhanced solubility and dissolution rate versus the free acid, controlled (non-burst) dissolution versus the excessively soluble choline salt, and exceptional moisture stability that eliminates the paste-formation problem of choline fenofibrate [1]. Substituting any other fenofibric acid form for the piperidinium salt without accounting for these three interacting properties—solubility magnitude, dissolution kinetics, and moisture stability—can compromise manufacturability, shelf-life, and consistent in vivo exposure.

Quantitative Differentiation Evidence: Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate vs. Closest Comparators


Aqueous Solubility Enhancement vs. Fenofibric Acid Free Form and Fenofibrate Prodrug

The piperidinium salt (FFA-PPD) achieves aqueous solubility ≥200 mg/mL (vendor-certified specification, Ambeed, CAS 1355016-69-1), representing an approximately 39,000-fold increase over the parent fenofibric acid free form, which has a reported aqueous solubility of 5.1 mg/L (≈0.0051 mg/mL) [1]. The prodrug fenofibrate is virtually insoluble in water [1]. In the same head-to-head solid-form screening study, the PPD salt 'exceptionally enhanced the solubility and dissolution rate of the drug' compared to both the free acid polymorphs (FFA-1, FFA-2) and the commercial choline fenofibrate benchmark [1]. The solubility improvement is attributed to ionization of the carboxylic acid group (confirmed by FT-IR absence of the asymmetric COOH stretch at 1734 cm⁻¹) and the layered crystal packing of the PPD salt (monoclinic P2₁/n, Z=4), which facilitates solvent penetration [1].

Solid-form screening BCS Class II solubility enhancement Pharmaceutical salt selection Fibrate API differentiation

Moisture Stability Advantage Over Hygroscopic Choline Fenofibrate Salt

The piperidinium salt (FFA-PPD) demonstrated exceptional stability in moist environments, with no evidence of deliquescence or solid-form transformation upon exposure to humidity [1]. This stands in direct contrast to the commercial choline fenofibrate salt (CHO-FAB), for which 'industrial production … is highly challenging due to its hygroscopicity' and 'the powdered choline salt easily transforms into a paste-like consistency within a very short time, which challenges its formulation' [1]. Both the PPD salt and its piperazine congener (PPZ salt) are anhydrous and maintained crystallinity under moisture exposure as confirmed by post-exposure PXRD monitoring [1]. The moisture-resistance advantage is structurally rationalized by the layered crystal packing of the PPD salt (similar to FFA-2), which lacks channels for water incorporation, and by the absence of lattice water confirmed by DSC (no dehydration endotherms below 240 °C) [1].

Hygroscopicity Solid-state stability Pharmaceutical formulation Salt screening

Dissolution Profile Differentiation: Controlled Release vs. Burst Release from Choline Fenofibrate

The piperidinium salt (FFA-PPD) and its piperazine analog (FFA-PPZ) exhibit divergent dissolution behaviors that create a formulation choice-point: the PPZ salt facilitated 'much-controlled release,' while the PPD salt 'exceptionally enhanced the solubility and dissolution rate of the drug' [1]. The synopsis specifically states that 'PPD salt exhibited controlled dissolution and moisture stability compared to the commercial choline fenofibrate' [1]. This positions the PPD salt as offering enhanced dissolution versus the free acid forms (FFA-1, FFA-2) while avoiding the excessively rapid dissolution of the highly soluble choline salt that necessitates sustained-release formulation strategies. The dissolution behavior is correlated with crystal packing: the PPD salt maintains layered packing (similar to FFA-2, which showed a 4-fold dissolution improvement over FFA-1 in neutral pH medium), whereas the PPZ salt retains zigzag packing (similar to FFA-1) [1].

Dissolution modulation Controlled release Salt dissolution kinetics Oral solid dosage

Cytocompatibility Profile: Equivalent Cell Viability to Parent Fenofibric Acid in Human Monocyte THP-1 Cells

In an MTT cell viability assay using the human monocytic THP-1 cell line, the piperidinium salt (FFA-PPD) and the piperazine salt (FFA-PPZ) maintained cell viability identical to that of the parent fenofibric acid (FFA-1) after 24-hour incubation [1]. Test concentrations were normalized by equivalent weight: FFA at 0.1 mg/mL, FFA-PPD at 0.13 mg/mL, and FFA-PPZ at 0.11 mg/mL [1]. This finding indicates that the piperidinium counterion does not introduce incremental cytotoxicity in this mammalian cell model, supporting the conclusion that the salt can 'be formulated to improve bioavailability and potentially decrease the required dosage since there is no potential toxicity to the THP-1 cell line' [1]. The toxicological equivalence to the approved fenofibric acid active moiety is a critical criterion for salt-form selection when regulatory precedent relies on the established safety database of fenofibric acid.

In vitro safety THP-1 cytotoxicity Counterion toxicology Salt toxicological equivalence

Research & Industrial Application Scenarios for Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate


Solid-Dosage Form Development Requiring Non-Hygroscopic Fenofibric Acid Salt with Moderate Solubility

Formulation scientists developing oral solid dosage forms of fenofibric acid where the hygroscopicity of choline fenofibrate (CHO-FAB) would necessitate humidity-controlled manufacturing and specialized moisture-barrier packaging should prioritize the piperidinium salt. Its exceptional moisture stability—confirmed by PXRD monitoring under ambient humidity exposure—eliminates the paste-formation risk that compromises CHO-FAB during powder handling, blending, and compression [1]. The anhydrous nature of the PPD salt (DSC melting endotherm at 154 °C, no dehydration events below 240 °C) ensures consistent solid-state properties throughout the product lifecycle [1].

Immediate-Release Fenofibric Acid Formulation Avoiding Enteric Coating Complexity

The piperidinium salt's controlled-yet-enhanced dissolution profile—positioned between the burst-release choline salt (which requires delayed-release capsule technology) and the dissolution-limited free acid forms—enables design of simplified immediate-release tablet or capsule formulations without enteric coating [1]. The ≥200 mg/mL aqueous solubility of the PPD salt exceeds that of fenofibric acid by approximately 39,000-fold and obviates the need for micronization, nanoparticle engineering, or surfactant-based solubilization strategies that add manufacturing cost and complexity [1].

Salt-Selection Screening Programs for BCS Class II Acidic Drugs

Medicinal chemistry and preformulation teams conducting salt-selection screens for BCS Class II carboxylic acid drugs can use the fenofibric acid–piperidine system as a validated case study. The Crystal Growth & Design 2025 publication provides complete crystallographic characterization (CCDC deposition, PXRD, SCXRD, DSC, FT-IR), structure–property correlations linking layered vs. zigzag packing to dissolution behavior, and comparative hygroscopicity data [1]. This dataset enables rational salt-former selection based on desired dissolution-rate modulation, supporting platform approaches to salt screening for other poorly soluble acidic APIs.

In Vitro Pharmacology Studies Requiring Soluble Fenofibric Acid with Confirmed Cytocompatibility

Researchers conducting in vitro pharmacology studies with fenofibric acid—including PPARα/γ/δ activation assays or lipid metabolism studies in macrophage cell models—can employ the piperidinium salt as a directly soluble fenofibric acid source without organic co-solvents (e.g., DMSO) that may confound cellular assay results. The THP-1 cell viability data confirm that the piperidinium counterion does not introduce incremental cytotoxicity at pharmacologically relevant concentrations (0.13 mg/mL) [1], enabling aqueous dosing that more closely approximates physiological exposure conditions.

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